- Novel chemical recycling of polycarbonate (PC) waste into bis-hydroxyalkyl ethers of bisphenol A for use as PU raw materials, Huaxue, 2007, 65(4), 367-376
Cas no 901-44-0 (Bisphenol A Bis(2-hydroxyethyl) Ether)
901-44-0 structure
Product Name:Bisphenol A Bis(2-hydroxyethyl) Ether
Bisphenol A Bis(2-hydroxyethyl) Ether Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Ethanol,2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-
- Ethanol, 2,2'-[isopropylidenebis(p-phenyleneoxy)]di-
- 2,2'-[Isopropylidenebis(p-phenyleneoxy)]diethanol
- 1,1'-Isopropylidenebis(p-phenyleneoxy-2-ethanol)
- 2,2-Bis(4-beta-hydroxyethoxyphenyl)propane
- 2,2′-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis[ethanol] (ACI)
- Ethanol, 2,2′-[isopropylidenebis(p-phenyleneoxy)]di- (6CI, 7CI, 8CI)
- 1,1-Dimethylbis[4-(2-hydroxyethoxy)phenyl]methane
- 1,1′-Isopropylidenebis(p-phenyleneoxy-2-ethanol)
- 1,4-Di-(β-hydroxyethyl)bisphenol A
- 2,2-Bis(4-β-hydroxyethoxyphenyl)propane
- 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane
- 2,2-Bis[p-(2-hydroxyethoxy)phenyl]propane
- 2,2-Bis[p-(β-hydroxyethoxy)phenyl]propane
- 2,2′-[Isopropylidenebis(p-phenyleneoxy)]diethanol
- 4,4′-Bis(hydroxyethoxy)diphenyldimethylmethane
- 4,4′-Bis(hydroxyethyl)bisphenol A
- AE 2
- AE 2 (diol)
- BA 2
- BA 2 Glycol
- Bisphenol A bis(2-hydroxyethyl) ether
- Bisphenol A bis(β-hydroxyethyl) ether
- Bisphenol A ethylene oxide adduct (1:2)
- Bisphenol A-ethylene oxide 1:2 mol adduct
- Bisphenol A-ethylene oxide adduct
- BPE 20
- BSA 20
- Dianol 22
- Diethoxy bisphenol A
- Diethoxylated bisphenol A
- Ethylene oxide-bisphenol A (2:1) adduct
- Himer BPE 20
- Koremul BSA 20
- Newpol BPE 20
- Newpol BPE 20T
- NSC 60933
- Simulsol BPLE
- Bisphenol A Bis(2-hydroxyethyl) Ether
-
- Inchi: 1S/C19H24O4/c1-19(2,15-3-7-17(8-4-15)22-13-11-20)16-5-9-18(10-6-16)23-14-12-21/h3-10,20-21H,11-14H2,1-2H3
- InChI-Schlüssel: UUAGPGQUHZVJBQ-UHFFFAOYSA-N
- Lächelt: OCCOC1C=CC(C(C)(C)C2C=CC(OCCO)=CC=2)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 316.16745924g/mol
- Monoisotopenmasse: 316.16745924g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 23
- Anzahl drehbarer Bindungen: 8
- Komplexität: 285
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 3.3
- Topologische Polaroberfläche: 58.9Ų
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 1.135
- Schmelzpunkt: 112 ºC
- Siedepunkt: 495 ºC
- Flammpunkt: 253 ºC
- Löslichkeit: Nicht bestimmt
Bisphenol A Bis(2-hydroxyethyl) Ether Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | B398130-50mg |
Bisphenol A Bis(2-hydroxyethyl) Ether |
901-44-0 | 50mg |
$ 170.00 | 2023-04-18 | ||
| TRC | B398130-250mg |
Bisphenol A Bis(2-hydroxyethyl) Ether |
901-44-0 | 250mg |
$ 684.00 | 2023-04-18 | ||
| TRC | B398130-500mg |
Bisphenol A Bis(2-hydroxyethyl) Ether |
901-44-0 | 500mg |
$ 1235.00 | 2023-04-18 | ||
| A2B Chem LLC | AD03676-50mg |
4,4'-ISOPROPYLIDENEBIS(2-PHENOXYETHANOL) |
901-44-0 | 50mg |
$286.00 | 2024-05-20 | ||
| A2B Chem LLC | AD03676-250mg |
4,4'-ISOPROPYLIDENEBIS(2-PHENOXYETHANOL) |
901-44-0 | 250mg |
$786.00 | 2024-05-20 | ||
| A2B Chem LLC | AD03676-500mg |
4,4'-ISOPROPYLIDENEBIS(2-PHENOXYETHANOL) |
901-44-0 | 500mg |
$1320.00 | 2024-05-20 |
Bisphenol A Bis(2-hydroxyethyl) Ether Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Catalysts: Sodium carbonate ; 20 min, 180 °C
1.2 Reagents: Urea Catalysts: Zinc oxide (ZnO) ; 2 h, 180 °C; 180 °C → rt
1.2 Reagents: Urea Catalysts: Zinc oxide (ZnO) ; 2 h, 180 °C; 180 °C → rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylacetamide ; rt → 140 °C; 5 h, 140 °C
Referenz
- Mechanically robust, creep-resistant, intrinsic antibacterial and reprocessable dynamic polyurethane networks based on azine moieties, Materials Chemistry Frontiers, 2022, 6(4), 503-511
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Urea Catalysts: Sodium carbonate , Zinc oxide (ZnO) ; rt → 120 °C; 120 °C → 190 °C; 4 - 6 h, 170 - 190 °C; 190 °C → 50 °C
Referenz
- One-pot alkoxylation of phenols with urea and 1,2-glycols, Journal of the Chinese Chemical Society (Taipei, 2010, 57(2), 167-173
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium iodide ; 1 h, 80 - 120 °C; 120 °C → 170 °C; 5 h, 170 °C
Referenz
- Synthesis and characterization of poly(ether carbonate)s by melt-phase interchange reactions of dihydroxy compounds with alkylene and arylene diphenyl dicarbonates containing ether groups, Journal of Applied Polymer Science, 2012, 126(5), 1650-1663
Herstellungsverfahren 5
Herstellungsverfahren 6
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Catalysts: Potassium carbonate ; 1 h, 200 °C; 200 °C → 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol ; 1 h, 100 °C; 100 °C → 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ; 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol ; 1 h, 100 °C; 100 °C → 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ; 25 °C
Referenz
- Chemical recycling of post-consumer compact discs towards novel polymers for powder coating applications, RSC Advances, 2016, 6(37), 31462-31469
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium phenoxide ; rt → 250 °C; 250 °C → rt
1.2 Reagents: Potassium hydroxide Solvents: Water ; 3 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Potassium hydroxide Solvents: Water ; 3 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Referenz
- Sustainable Polycarbonates from a Citric Acid-Based Rigid Diol and Recycled BPA-PC: From Synthesis to Properties, ACS Sustainable Chemistry & Engineering, 2018, 6(12), 17059-17067
Herstellungsverfahren 9
Herstellungsverfahren 10
Herstellungsverfahren 11
Bisphenol A Bis(2-hydroxyethyl) Ether Raw materials
- Ethylene Carbonate
- Ethylene Glycol, Dehydrated
- Carbonic acid
- POLY(BISPHENOL A CARBONATE)
- Bisphenol A
Bisphenol A Bis(2-hydroxyethyl) Ether Preparation Products
Bisphenol A Bis(2-hydroxyethyl) Ether Verwandte Literatur
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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